molecular formula C17H17NO5S B6412890 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262007-31-7

3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412890
CAS RN: 1262007-31-7
M. Wt: 347.4 g/mol
InChI Key: PLFBUEXGBPWGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (3-HS-4-PPA), is a non-ionic surfactant with a wide variety of uses in scientific and industrial applications. It is a white, water-soluble solid that is used as a detergent, emulsifier, and dispersant in many different industries. 3-HS-4-PPA is also used in a variety of laboratory experiments, such as those involving the synthesis of organic compounds or the characterization of proteins.

Scientific Research Applications

3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It is often used as a surfactant in the synthesis of organic compounds and in the characterization of proteins. It is also used as a dispersant in aqueous solutions, and as an emulsifier in emulsion polymerization. In addition, 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in the production of biodegradable polymers, as well as in the manufacture of polymers and coatings.

Mechanism of Action

3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a unique mechanism of action. It is a non-ionic surfactant, meaning that it does not contain any ionic groups. Instead, it consists of a hydrophilic head group and a hydrophobic tail group. The hydrophilic head group is attracted to water molecules, while the hydrophobic tail group is repelled by them. This creates a surfactant layer on the surface of the solution, which reduces the surface tension of the solution and allows for the formation of micelles.
Biochemical and Physiological Effects
3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several biochemical and physiological effects. It is known to increase the solubility of proteins, which can be beneficial for the characterization of proteins. It can also increase the stability of proteins, which can be beneficial for the production of biodegradable polymers. In addition, it can act as an emulsifier and dispersant, which can be beneficial for the manufacture of polymers and coatings.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments include its low toxicity, its ability to increase the solubility of proteins, and its ability to increase the stability of proteins. The limitations of using 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments include its potential to cause foaming, its potential to interfere with the reaction of certain compounds, and its potential to cause discoloration of certain compounds.

Future Directions

There are several potential future directions for the use of 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. It could be used in the synthesis of new organic compounds, or in the production of new polymers and coatings. It could also be used in the characterization of proteins, or in the manufacture of biodegradable polymers. In addition, it could be used in the development of new surfactants and emulsifiers, or in the development of new detergents and dispersants.

Synthesis Methods

The synthesis of 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a two-step process. In the first step, a pyrrolidinylsulfonyl chloride is reacted with 4-hydroxybenzoic acid in the presence of anhydrous sodium carbonate and acetic acid. This reaction results in the formation of a sulfonated ester. In the second step, the sulfonated ester is treated with sodium hydroxide and heated to form 3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBUEXGBPWGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692343
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1262007-31-7
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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